molecular formula C23H22N6O2S2 B493521 2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide

2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B493521
M. Wt: 478.6g/mol
InChI Key: UUVGORWUJOEGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thiazole Ring: This step often involves the reaction of thioamides with α-haloketones or α-haloesters.

    Coupling Reactions: The final step involves coupling the triazole and thiazole intermediates through a sulfanyl linkage, often using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide is unique due to its combination of a triazole and thiazole ring, along with its specific functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N6O2S2

Molecular Weight

478.6g/mol

IUPAC Name

2-[4-methyl-5-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanyl-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H22N6O2S2/c1-15-8-10-17(11-9-15)24-20(30)12-19-27-28-23(29(19)2)33-14-21(31)26-22-25-18(13-32-22)16-6-4-3-5-7-16/h3-11,13H,12,14H2,1-2H3,(H,24,30)(H,25,26,31)

InChI Key

UUVGORWUJOEGHW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=NN=C(N2C)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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